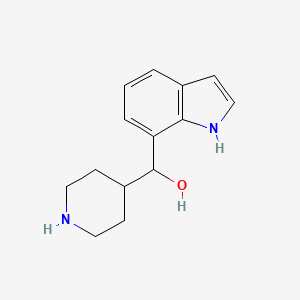

(1H-indol-7-yl)(piperidin-4-yl)methanol

Description

(1H-Indol-7-yl)(piperidin-4-yl)methanol is a synthetic compound featuring a piperidine ring substituted at the 4-position with a methanol group and linked to an indole moiety at the 7-position. This structure combines two pharmacologically relevant scaffolds:

- Indole: A heterocyclic aromatic system prevalent in bioactive molecules, including serotonin receptor modulators and kinase inhibitors.

- Piperidine: A six-membered amine ring often found in central nervous system (CNS) drugs and antimicrobial agents.

The hydroxyl group on the methanol bridge is hypothesized to enhance hydrogen bonding with biological targets, influencing both selectivity and potency .

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1H-indol-7-yl(piperidin-4-yl)methanol |

InChI |

InChI=1S/C14H18N2O/c17-14(11-4-7-15-8-5-11)12-3-1-2-10-6-9-16-13(10)12/h1-3,6,9,11,14-17H,4-5,7-8H2 |

InChI Key |

VRBCYGRZFFWAOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC3=C2NC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimalarial Piperidinyl Methanol Analogues

highlights synthetic 1,4-disubstituted piperidines with alcohol groups showing high selectivity against Plasmodium falciparum. Key examples include:

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Activity: IC50 = 2.51 μg/mL (sensitive strain), 1.03 μg/mL (resistant strain). Selectivity Index (SI): 15–182, indicating low host cytotoxicity. Structural Insight: The hydroxyl group at C-7' enhances antiplasmodial activity by improving target binding .

- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Activity: IC50 = 4.43 μg/mL (sensitive), 2.52 μg/mL (resistant).

Comparison with Target Compound: (1H-Indol-7-yl)(piperidin-4-yl)methanol replaces the 4-fluorophenyl group with an indole ring. Indole’s electron-rich aromatic system may enhance interactions with heme or other parasitic targets, though this requires validation .

Anticancer Piperidin-4-yl Methanol Derivatives

identifies piperidin-4-yl methanol derivatives with antiproliferative activity:

Comparison with Target Compound: The indole moiety in (1H-indol-7-yl)(piperidin-4-yl)methanol introduces a planar aromatic system, which may intercalate into DNA or inhibit topoisomerases, mechanisms distinct from phenyl-substituted analogues .

Structural Complexity in Related Compounds

- Compound JJ-3 (): Structure: Combines piperidinyl methanol with a pyrrolo[2,3-d]pyrimidine and a tetrahydrofuro ring. Key Feature: The 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group improves solubility but adds synthetic complexity .

Piperidinyl Methanol Derivatives with Varied Substitutions

- (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (): Molecular Weight: 207.27 g/mol vs. 272.34 g/mol for the target compound. Activity: Not reported, but the pyrimidine group may confer kinase inhibitory properties .

- [1-(4-Methylbenzyl)piperidin-3-yl]methanol (): Structure: Benzyl and methyl groups on piperidine.

Preparation Methods

General Synthetic Strategy

The synthesis of (1H-indol-7-yl)(piperidin-4-yl)methanol generally proceeds via:

- Functionalization of the indole nucleus at the 7-position.

- Introduction of the piperidin-4-yl substituent.

- Formation of the methanol linkage connecting the indole and piperidine moieties.

This approach often employs intermediates such as indole derivatives bearing halogen or carbonyl groups at the 7-position, which then undergo nucleophilic substitution or reductive amination with piperidine derivatives.

Key Reaction Steps and Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation or activation of indole at 7-position | Halogenating agents (e.g., Cl₂, Br₂) or activating agents like phosphoryl chloride (POCl₃) | Activation facilitates nucleophilic substitution |

| 2 | Nucleophilic substitution with piperidin-4-yl nucleophile | Piperidine or piperidine derivatives, base (e.g., NaOH, KOH), solvents like DMF, THF | Reaction temperature varies from ambient to reflux; time ranges from 0.5 h to several days depending on conditions |

| 3 | Reduction of intermediate carbonyl to methanol | Reducing agents such as sodium borohydride (NaBH₄) in solvents like methanol or ethanol | Neutral or acidic conditions can be used; hydrogenation under H₂ pressure is an alternative |

| 4 | Purification and isolation | Chromatography, recrystallization | Ensures high purity of final compound |

These steps are supported by patent literature describing similar indole-piperidine derivatives synthesis, highlighting flexibility in temperature and solvent choice, and the use of bases and reducing agents to drive the reactions forward.

Representative Example of Preparation

A representative synthetic sequence for a related indole-piperidine methanol compound is as follows:

- Starting Material: 7-halo-1H-indole (e.g., 7-bromoindole).

- Nucleophilic Substitution: Reaction with piperidin-4-yl under basic conditions (NaOH or KOH) in DMF at reflux for several hours.

- Intermediate Formation: Formation of (1H-indol-7-yl)(piperidin-4-yl)methanone or imine intermediate.

- Reduction: Treatment with sodium borohydride in methanol at 0°C to room temperature to reduce the carbonyl to methanol.

- Purification: Chromatographic separation to isolate the pure (1H-indol-7-yl)(piperidin-4-yl)methanol.

Industrial and Scale-Up Considerations

- The reaction conditions are adaptable to large-scale synthesis, with temperature control from ambient to reflux and reaction times optimized for yield and purity.

- Automated reactors and continuous flow systems can be employed to improve reproducibility and throughput.

- Purification methods such as crystallization and preparative chromatography are used to ensure pharmaceutical-grade purity.

Summary Table of Preparation Parameters

| Parameter | Range/Options | Comments |

|---|---|---|

| Activation Agent | Phosphoryl chloride (POCl₃), halogens | Must not adversely affect reagents |

| Base | NaOH, KOH | Facilitates nucleophilic substitution |

| Solvent | DMF, THF, MeOH, EtOH, acetonitrile | Solvent choice depends on step |

| Temperature | Ambient to reflux (~25–110°C) | Reaction temperature not critical but affects time |

| Reaction Time | 0.5 h to several days | Depends on temperature and reagent nature |

| Reducing Agent | Sodium borohydride, catalytic hydrogenation | Reduces carbonyl to alcohol |

| Purification | Chromatography, recrystallization | Ensures product purity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-indol-7-yl)(piperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with piperidine intermediates. For example:

Coupling : Use ethyl isonipecotate with indole-7-carboxylic acid derivatives, employing reagents like EDCI and HOBt in the presence of a base (e.g., triethylamine) to form amide intermediates .

Reduction : Reduce the intermediate with DIBALH in THF at controlled temperatures (−10°C to rt) to yield the hydroxymethyl group .

- Optimization : Adjust solvents (e.g., dichloromethane/methanol mixtures for crystallization) and catalysts to improve yield. Industrial-scale synthesis may require flow chemistry for better temperature control .

Q. Which characterization techniques are critical for confirming the structural integrity of (1H-indol-7-yl)(piperidin-4-yl)methanol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on indole and piperidine rings.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₅H₁₈N₂O, MW ~242.32 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorinated analogs) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 400 K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of (1H-indol-7-yl)(piperidin-4-yl)methanol?

- Methodological Answer :

- Substituent Variation :

- Indole Ring : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups at positions 5 or 6 to modulate electronic effects .

- Piperidine Ring : Replace the hydroxymethyl group with carboxyl or amine functionalities to alter solubility and target binding .

- Biological Testing : Screen analogs against cancer cell lines (e.g., NCI-60 panel) and compare IC₅₀ values. For example, piperidin-4-yl methanol derivatives show antiproliferative activity (e.g., 22–32% growth inhibition in certain cancers) .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like nucleic acid synthesis enzymes .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., surface plasmon resonance for binding affinity and cell viability assays for functional activity) .

- Statistical Analysis : Apply multivariate regression to identify substituent properties (e.g., electronegativity, steric bulk) that correlate with activity. For example, fluorinated analogs often show higher binding affinity than chlorinated/brominated derivatives due to enhanced hydrogen bonding .

- Control Experiments : Test compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.